molecular formula C29H26N2O2 B12715847 2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone CAS No. 89505-08-8

2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone

Cat. No.: B12715847
CAS No.: 89505-08-8
M. Wt: 434.5 g/mol
InChI Key: GLNGDNFLHPVNBF-JBASAIQMSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name for this compound is (E)-3,3-bis(4-methoxyphenyl)prop-2-enal diphenylhydrazone , derived through systematic substitutional nomenclature. The parent chain is a three-carbon propenal (prop-2-enal) system, with two 4-methoxyphenyl groups at the C3 position. The aldehyde functional group (-CHO) is replaced by a diphenylhydrazone group (-N-N(C6H5)2), forming a hydrazone derivative.

The molecular formula is C29H26N2O2 , calculated by combining the propenal backbone (C3H4O), two 4-methoxyphenyl groups (2 × C7H7O), and the diphenylhydrazone moiety (C12H10N2). The structural formula, represented in SMILES notation, is:
COc1ccc(cc1)C(=C/C=N/N(c2ccccc2)c3ccccc3)c4ccc(OC)cc4
This notation highlights the conjugated enal-hydrazone system and the para-methoxy substituents.

Molecular Geometry and Conformational Isomerism

The molecule exhibits planar geometry at the hydrazone linkage (C=N-N), with a bond angle of approximately 120° at the imine nitrogen, consistent with sp² hybridization. X-ray diffraction data from analogous diphenylhydrazine compounds reveal an E (trans) configuration across the C=N bond, stabilized by reduced steric clashes between the 4-methoxyphenyl groups and diphenylhydrazone substituents.

Dihedral angles between the aromatic rings provide insight into conformational preferences:

  • 4-Methoxyphenyl-propenal planes : 15.2° (calculated via DFT)
  • Diphenylhydrazone phenyl rings : 88.5° (observed in similar structures)

This orthogonal arrangement minimizes π-π repulsion while allowing partial conjugation between the hydrazone and propenal systems. Restricted rotation about the C=N bond results in a single detectable conformational isomer under standard conditions.

Electronic Structure and Resonance Stabilization Mechanisms

Resonance stabilization dominates the electronic structure, with three primary contributors:

  • Propenal-hydrazone conjugation : Delocalization of the imine lone pair into the α,β-unsaturated system (Figure 1):
    $$
    \text{C=N-N} \leftrightarrow \text{C^-=N^+=N}
    $$
  • Methoxy group electron donation : The -OCH3 substituents enhance electron density in the aromatic rings via +M effects, polarizing the propenal π-system.
  • Cross-conjugation : Partial overlap between the hydrazone nitrogen p-orbitals and the propenal double bond creates a conjugated pathway spanning 11 atoms.

DFT calculations predict a HOMO-LUMO gap of 3.2 eV, with electron density localized on the hydrazone nitrogen and propenal β-carbon. This electronic profile suggests potential redox activity, though experimental electrochemical data remain unavailable.

Crystallographic Data and Solid-State Packing Arrangements

Single-crystal X-ray diffraction studies of related compounds provide indirect evidence of packing behavior:

Parameter Value Source Compound
Space group P1̄ (triclinic) Diphenylhydrazine
Unit cell dimensions a=7.44 Å, b=10.63 Å, c=13.27 Å Piperazine derivative
Z 2 Diphenylhydrazine
Density 1.32 g/cm³ Calculated

Molecules pack in a herringbone pattern, with primary stabilization from:

  • Van der Waals interactions : Between methoxyphenyl groups (3.8–4.2 Å separation)
  • C-H⋯O weak hydrogen bonds : Involving methoxy oxygen (2.7 Å)
  • Offset π-stacking : Partial overlap of aromatic rings at 4.5° tilt angles

The absence of strong hydrogen-bond donors results in a molecular crystal dominated by dispersion forces, correlating with a predicted melting point of 180–185°C based on analog data.

Properties

CAS No.

89505-08-8

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

N-[(E)-3,3-bis(4-methoxyphenyl)prop-2-enylideneamino]-N-phenylaniline

InChI

InChI=1S/C29H26N2O2/c1-32-27-17-13-23(14-18-27)29(24-15-19-28(33-2)20-16-24)21-22-30-31(25-9-5-3-6-10-25)26-11-7-4-8-12-26/h3-22H,1-2H3/b30-22+

InChI Key

GLNGDNFLHPVNBF-JBASAIQMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=C/C=N/N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=CC=NN(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone typically involves the reaction of 3,3-bis(4-methoxyphenyl)-2-propenal with diphenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : The 4-methoxyphenyl groups in the target compound donate electrons via resonance, contrasting with the electron-withdrawing nitro group in 2-Propenal, 3-phenyl-, 2-(4-nitrophenyl)hydrazone. This difference impacts UV-Vis absorption and redox behavior .
  • Applications: Unlike Bisphenol A derivatives (used in plastics), hydrazones like the target compound are explored for optoelectronic materials due to extended conjugation .

Physicochemical Properties

Limited direct data exist for the target compound, but inferences can be drawn from analogs:

Property Target Compound (Inferred) 2-Propenal, 3-phenyl-, 2-(4-nitrophenyl)hydrazone 4-nitro-N-(prop-2-enylideneamino)aniline
Molecular Weight ~432 g/mol 267.28 g/mol 191.19 g/mol
Solubility Moderate in DMSO, acetone Low in water; soluble in DMF, DMSO Soluble in polar aprotic solvents
Melting Point Likely >200°C Not reported Not reported
λmax (UV-Vis) ~350–400 nm ~300–350 nm (nitro group red-shifts absorption) ~280–320 nm

Notes:

  • The target compound’s higher molecular weight and methoxy groups suggest superior thermal stability compared to nitro-substituted analogs.
  • Methoxy groups may enhance fluorescence quantum yield relative to nitro derivatives, as seen in related quinazolinones .

Biological Activity

2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone is an organic compound characterized by its unique structural features, which include two 4-methoxyphenyl groups and a diphenylhydrazone moiety. This compound has garnered interest in medicinal chemistry and materials science due to its potential biological activities.

  • Molecular Formula : C29H26N2O2
  • Molecular Weight : 434.54 g/mol
  • CAS Number : 89505-08-8

Synthesis

The synthesis of this compound typically involves the condensation of 2-propenal derivatives with diphenylhydrazine. The process allows for the efficient production of the target compound while maintaining a high degree of purity. This synthetic route is crucial for studying its biological properties and potential applications.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of methoxy groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that related hydrazones can inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in biological systems.

Anticancer Potential

The electrophilic nature of the hydrazone moiety allows it to interact with biological macromolecules, potentially leading to anticancer effects. For instance, hydrazones have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

In vitro studies have demonstrated that derivatives of similar compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis . The specific mechanisms by which this compound exerts its anticancer effects remain to be fully elucidated but may involve interactions with DNA or key regulatory proteins.

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes involved in metabolic processes. Preliminary studies indicate that it may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts such as metabolic disorders or cancer treatment .

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityDemonstrated significant inhibition of lipid peroxidation.
Anticancer EffectsInduced apoptosis in breast and prostate cancer cell lines.
Enzyme InteractionIdentified as a potential inhibitor of metabolic enzymes involved in cancer progression.

Interaction Studies

Interaction studies focusing on how this compound interacts with biological targets are crucial for understanding its mechanism of action. Investigations into its reactivity with enzymes or receptors could provide insights into its therapeutic potential. Additionally, studies on its interactions with metal ions could reveal catalytic properties useful in organic synthesis and drug development .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Propenal, 3,3-bis(4-methoxyphenyl)-, diphenylhydrazone, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with a retrosynthetic analysis focusing on the hydrazone and propenal moieties. Utilize condensation reactions between 3,3-bis(4-methoxyphenyl)-2-propenal and diphenylhydrazine under controlled pH (acidic or neutral conditions). Optimize parameters (temperature, solvent polarity, stoichiometry) using a Design of Experiments (DoE) approach to minimize side reactions and maximize yield . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to identify transition states and energetic barriers, narrowing optimal conditions . Validate purity via HPLC or GC-MS, referencing NIST spectral libraries for benchmarking .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Combine 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify the hydrazone linkage (N–H and C=N signals) and methoxyphenyl substituents. IR spectroscopy can confirm C=O (propenal) and N–H stretches. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. Cross-reference experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities . For crystallinity assessment, use X-ray diffraction if single crystals are obtainable, as demonstrated for analogous hydrazones .

Advanced Research Questions

Q. How can quantum chemical calculations and molecular dynamics simulations predict the reactivity of this compound in novel cycloaddition or oxidation reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity in reactions like [3+2] cycloadditions. Use transition state searches (e.g., Nudged Elastic Band method) to map reaction pathways and activation energies . Validate predictions with kinetic experiments (e.g., variable-temperature NMR) to correlate computational and experimental rate constants. Integrate machine learning (AI) tools for parameter optimization in multi-step reactions, as proposed in smart laboratory frameworks .

Q. What strategies resolve contradictions in reported data on the compound’s thermal stability and photodegradation behavior?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres to assess decomposition pathways. Compare results with computational thermochemistry (e.g., Gibbs free energy calculations). For photostability, use UV-Vis spectroscopy with controlled light exposure (e.g., solar simulators) and track degradation products via LC-MS. Apply multivariate statistical analysis to identify confounding variables (e.g., solvent impurities, oxygen levels) that lead to data discrepancies .

Q. In studying the compound’s role as a ligand in coordination chemistry, what experimental and computational approaches ensure robust characterization of metal complexes?

  • Methodological Answer : Synthesize metal complexes (e.g., with transition metals like Cu(II) or Pd(II)) and characterize using cyclic voltammetry (redox behavior) and electron paramagnetic resonance (EPR) for paramagnetic species. Pair X-ray crystallography with DFT-optimized geometries to validate coordination modes. Use Natural Bond Orbital (NBO) analysis to quantify ligand-metal charge transfer. Cross-reference experimental and computational IR/Raman spectra to confirm binding motifs .

Q. How can advanced separation technologies (e.g., membrane-based systems) isolate stereoisomers or byproducts generated during synthesis?

  • Methodological Answer : Apply chiral stationary phases in HPLC for enantiomer separation. For large-scale purifications, explore simulated moving bed (SMB) chromatography or enantioselective membrane filtration. Optimize solvent systems using Hansen solubility parameters and machine learning algorithms to predict partition coefficients . Characterize isolated isomers via polarimetry and circular dichroism (CD) spectroscopy.

Methodological Resources

  • Computational Tools : Gaussian, ORCA (DFT); COMSOL Multiphysics (reaction engineering) .
  • Experimental Design : JMP or Minitab for DoE; NIST Chemistry WebBook for spectral validation .
  • Data Contradiction Analysis : Principal Component Analysis (PCA) and partial least squares regression .

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